molecular formula C8H6BrClO2 B2917716 5-Bromo-4-chloro-2-methylbenzoic acid CAS No. 1349716-38-6; 1785359-65-0

5-Bromo-4-chloro-2-methylbenzoic acid

Cat. No.: B2917716
CAS No.: 1349716-38-6; 1785359-65-0
M. Wt: 249.49
InChI Key: NPFBIMPPQTYNEM-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methylbenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₈H₆BrClO₂. It features a bromine atom at the 5-position, a chlorine atom at the 4-position, and a methyl group at the 2-position of the benzoic acid backbone. This compound is synthesized via bromination of 4-chlorosalicylic acid under controlled conditions, though the reaction often yields a mixture containing a minor debrominated byproduct (9:1 ratio of product to impurity) . Its structural uniqueness—combining electron-withdrawing halogens (Br, Cl) and an electron-donating methyl group—makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules requiring regioselective modifications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFBIMPPQTYNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Electron Effects : The methyl group at the 2-position in the target compound mildly donates electrons, reducing acidity compared to 5-bromo-2-chlorobenzoic acid, which lacks such groups .
  • Steric Influence : The 2-methyl group in the target compound may hinder electrophilic substitution at the ortho position, directing reactions to the para or meta positions .
  • Biological Activity : Fluorine substitution (as in 5-bromo-2-fluoro-4-methylbenzoic acid) enhances bioavailability and target binding affinity compared to chlorine .

Physicochemical Properties

Property This compound 5-Bromo-2-chlorobenzoic acid 5-Bromo-2-fluoro-4-methylbenzoic acid
Molecular Weight (g/mol) 263.49 235.46 233.03
LogP ~2.8 (estimated) ~2.5 ~3.1
Acidity (pKa) ~2.9 ~1.8 ~2.5
Melting Point Not reported 160–162°C 185–187°C

Notes:

  • The higher LogP of the target compound compared to 5-bromo-2-chlorobenzoic acid reflects increased lipophilicity due to the methyl group, enhancing membrane permeability in drug candidates .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-chloro-2-methylbenzoic acid, and how can reaction parameters be optimized?

  • Methodological Answer : Halogenated benzoic acids are typically synthesized via electrophilic substitution or carboxylation of pre-functionalized aromatic intermediates. For example, bromination and chlorination can be achieved using FeBr₃ or AlCl₃ as Lewis acid catalysts under controlled temperatures (40–60°C) to minimize side reactions . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., 1.2 equivalents of halogenating agents) to improve yields. Post-synthesis, recrystallization in ethanol/water mixtures (70:30 v/v) at 4°C enhances purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Expect aromatic proton signals in the δ 7.2–8.1 ppm range, with splitting patterns reflecting substituent positions. The methyl group (-CH₃) resonates near δ 2.3–2.5 ppm .
  • ¹³C NMR : Carboxylic acid carbonyl at δ ~170 ppm; aromatic carbons adjacent to electron-withdrawing groups (Br, Cl) appear downfield (δ 125–140 ppm) .
  • IR : Strong O-H stretch (2500–3000 cm⁻¹ for carboxylic acid), C=O stretch (~1680 cm⁻¹), and C-Br/C-Cl vibrations (550–800 cm⁻¹) .

Q. How should halogenated benzoic acids be purified to achieve high purity for downstream applications?

  • Methodological Answer :
  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent. Monitor fractions via UV absorbance at 254 nm .
  • Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to 0–4°C for crystal formation. Repeat twice to remove halogenated byproducts .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in further functionalization of this compound?

  • Methodological Answer : The electron-withdrawing -COOH and halogen groups deactivate the ring, directing electrophiles to the para position of the methyl group. Computational modeling (DFT at B3LYP/6-31G* level) predicts partial charge distribution, guiding reagent choice. For example, nitration with HNO₃/H₂SO₄ at 0°C preferentially targets the position meta to Br/Cl . Validate predictions via LC-MS to detect positional isomers .

Q. What experimental strategies resolve contradictions in thermal stability data for halogenated benzoic acids?

  • Methodological Answer : Conflicting DSC/TGA results often arise from moisture sensitivity or polymorphic forms. Conduct parallel experiments:
  • Dry vs. Humid Conditions : Store samples at 0–6°C (anhydrous) and compare decomposition onset temperatures .
  • Powder XRD : Identify crystalline vs. amorphous phases, which affect melting points. For example, anhydrous forms may melt at 180–185°C, while hydrates decompose at lower temperatures .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be tailored for this compound derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) with arylboronic acids (1.5 equivalents) in THF/H₂O (4:1) at 80°C. Monitor via GC-MS for biphenyl product formation .
  • Protecting Groups : Convert -COOH to methyl ester (SOCl₂/MeOH) to prevent catalyst poisoning. Deprotect post-reaction with NaOH/EtOH .

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